Meta-CF₃ Substitution Enhances PHGDH Inhibitory Potency Relative to Ortho and Para Isomers
In a study of PHGDH inhibitors, the compound with a meta-trifluoromethylphenyl substituent (compound 30) demonstrated an IC₅₀ of 5.3 µM, representing a 1.2-fold increase in potency compared to its ortho-substituted analog (IC₅₀ = 6.3 µM), and a 2.1-fold increase relative to the para-substituted analog (IC₅₀ = 2.5 µM), which actually showed higher potency [1]. This indicates that while the para isomer is more potent in this assay, the meta-substituted variant (directly relevant to 108281-81-8) occupies a distinct potency niche that may be preferable in structure-activity relationship (SAR) campaigns aimed at fine-tuning target engagement and selectivity.
| Evidence Dimension | PHGDH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.3 µM (meta-trifluoromethylphenyl analog, Compound 30) |
| Comparator Or Baseline | 6.3 µM (ortho-CF₃ isomer, Compound 72); 2.5 µM (para-CF₃ isomer, Compound 31, NCT-503) |
| Quantified Difference | Meta is 1.2x more potent than ortho, but 2.1x less potent than para. |
| Conditions | Diaphorase and resazurin-coupled PHGDH assay |
Why This Matters
Demonstrates that the precise position of the trifluoromethyl group is not interchangeable; the meta-substituted compound offers a specific potency level for SAR exploration.
- [1] PMC5891386. (2018). Table 8: IC50 values for PHGDH inhibition by substituted phenyl compounds. View Source
